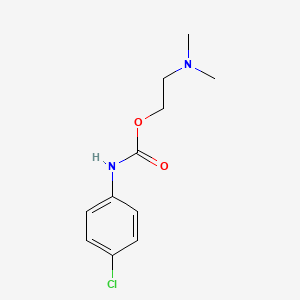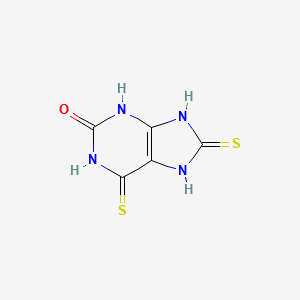
Octadecyltris(3-fluorophenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyltris(3-fluorophenyl)silane is a chemical compound with the molecular formula C36H49F3Si and a molecular weight of 566.873 g/mol . This compound is part of a class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.
Méthodes De Préparation
The synthesis of Octadecyltris(3-fluorophenyl)silane typically involves the reaction of octadecylsilane with 3-fluorophenyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Octadecyltris(3-fluorophenyl)silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Octadecyltris(3-fluorophenyl)silane has several scientific research applications, including:
Chemistry: It is used in the synthesis of various organosilicon compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the development of biomaterials and as a component in biological assays.
Mécanisme D'action
The mechanism of action of Octadecyltris(3-fluorophenyl)silane involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can affect various molecular pathways, depending on the specific application and environment .
Comparaison Avec Des Composés Similaires
Octadecyltris(3-fluorophenyl)silane can be compared with other similar compounds, such as:
- Octadecyltris(3-chlorophenyl)silane
- Dodecyltris(3-fluorophenyl)silane
- Octadecyltris(4-chlorophenyl)silane
- Tetrakis(3-fluorophenyl)silane These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of octadecyl and 3-fluorophenyl groups, which impart distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C36H49F3Si |
|---|---|
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
tris(3-fluorophenyl)-octadecylsilane |
InChI |
InChI=1S/C36H49F3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-40(34-24-18-21-31(37)28-34,35-25-19-22-32(38)29-35)36-26-20-23-33(39)30-36/h18-26,28-30H,2-17,27H2,1H3 |
Clé InChI |
LOGRVQAKFIGTHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)



![ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11945413.png)


![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)


![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)
![N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B11945456.png)
